molecular formula C25H24Cl2N4O2 B11461170 1-[7-(4-Tert-butylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-(3,4-dichlorophenyl)urea

1-[7-(4-Tert-butylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-(3,4-dichlorophenyl)urea

Cat. No.: B11461170
M. Wt: 483.4 g/mol
InChI Key: RCJZTVSWVKOOOQ-UHFFFAOYSA-N
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Description

1-[7-(4-Tert-butylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-(3,4-dichlorophenyl)urea is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinazolinone core, substituted with tert-butylphenyl and dichlorophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(4-Tert-butylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-(3,4-dichlorophenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Substitution Reactions: The tert-butylphenyl and dichlorophenyl groups are introduced through nucleophilic substitution reactions, often using tert-butylphenyl halides and dichlorophenyl isocyanates.

    Final Coupling: The final step involves coupling the substituted quinazolinone with the dichlorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[7-(4-Tert-butylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to tetrahydroquinazoline derivatives.

    Substitution: The tert-butylphenyl and dichlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides, isocyanates, and organometallic compounds are employed under controlled temperature and pressure conditions.

Major Products: The major products formed from these reactions include various substituted quinazolines, tetrahydroquinazolines, and urea derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[7-(4-Tert-butylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-(3,4-dichlorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[7-(4-Tert-butylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 1-[7-(4-Methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-(3,4-dichlorophenyl)urea
  • 1-[7-(4-Ethylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-(3,4-dichlorophenyl)urea

Comparison: Compared to similar compounds, 1-[7-(4-Tert-butylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-(3,4-dichlorophenyl)urea is unique due to the presence of the tert-butyl group, which enhances its steric hindrance and lipophilicity. This structural feature may contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H24Cl2N4O2

Molecular Weight

483.4 g/mol

IUPAC Name

1-[7-(4-tert-butylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C25H24Cl2N4O2/c1-25(2,3)16-6-4-14(5-7-16)15-10-21-18(22(32)11-15)13-28-23(30-21)31-24(33)29-17-8-9-19(26)20(27)12-17/h4-9,12-13,15H,10-11H2,1-3H3,(H2,28,29,30,31,33)

InChI Key

RCJZTVSWVKOOOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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